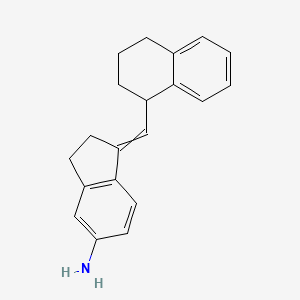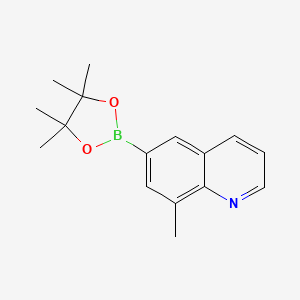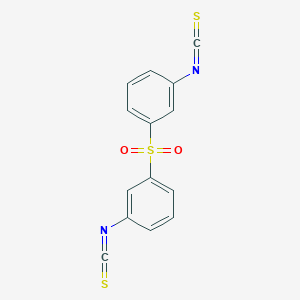
1-Ethoxy-2-ethynyl-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2-ethynyl-3-methoxybenzene is an aromatic compound with a benzene ring substituted with ethoxy, ethynyl, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-ethynyl-3-methoxybenzene can be synthesized through a multi-step process involving the functionalization of a benzene ringThe reaction conditions typically involve the use of strong bases and appropriate solvents to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxy-2-ethynyl-3-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Nucleophilic Substitution: The ethoxy and methoxy groups can be targets for nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of this compound .
Aplicaciones Científicas De Investigación
1-Ethoxy-2-ethynyl-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-ethoxy-2-ethynyl-3-methoxybenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the ethoxy and methoxy groups can engage in hydrogen bonding and dipole-dipole interactions. These interactions influence the compound’s reactivity and its effects on biological systems .
Comparación Con Compuestos Similares
- 1-Ethynyl-2-methoxybenzene
- 1-Ethynyl-3-methoxybenzene
- 1-Ethynyl-4-methoxybenzene
Comparison: 1-Ethoxy-2-ethynyl-3-methoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which provide distinct electronic and steric effects compared to similar compounds.
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-ethoxy-2-ethynyl-3-methoxybenzene |
InChI |
InChI=1S/C11H12O2/c1-4-9-10(12-3)7-6-8-11(9)13-5-2/h1,6-8H,5H2,2-3H3 |
Clave InChI |
OOSLYJREEAOCHM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1C#C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)





![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)




